
L-Gluconic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-gluconic acid is a gluconic acid having L-configuration. It is an enantiomer of a D-gluconic acid.
科学的研究の応用
Microbial Production and Applications
- Gluconic acid is primarily produced through microbial methods, involving fungi like Aspergillus niger and bacteria such as Gluconobacter. This biotechnological approach is preferred due to its efficiency and eco-friendliness (Ramachandran, Fontanille, Pandey, & Larroche, 2006).
- The acid and its derivatives, especially sodium gluconate, are extensively used in the food and pharmaceutical industry, serving as additives and preservatives due to their non-toxic and biodegradable properties (Anastassiadis & Morgunov, 2007).
Agricultural and Food Industry Applications
- In agriculture, gluconic acid has been studied for its potential to enhance milk fat production in dairy cows. Research indicates that it may alter metabolic mechanisms supporting increased milk fat yield (Doelman et al., 2019).
Bioconversion and Industrial Synthesis
- Gluconic acid is also crucial in the bioconversion of glucose and its efficient production in bioreactors. Studies have focused on optimizing conditions in reactors like airlift bioreactors to maximize gluconic acid production (Klein et al., 2002).
- Advances in biotechnology, like the overexpression of specific genes in microorganisms, have improved the efficiency of gluconic acid production, making it more viable for industrial applications (Li et al., 2016).
Chemical Industry Applications
- Gluconic acid is used in the chemical industry for various applications, including catalysis and organic synthesis. Its properties as a non-toxic, non-volatile, and biodegradable chemical make it a suitable medium for various chemical reactions (Lim & Dolzhenko, 2021).
Environmental Applications
- Due to its properties, gluconic acid has potential environmental applications, such as in sustainable chemical synthesis. Research in this area focuses on developing greener processes for converting glucose to gluconic acid, bypassing the limitations of traditional fermentation methods (Yan et al., 2020).
特性
製品名 |
L-Gluconic acid |
|---|---|
分子式 |
C6H12O7 |
分子量 |
196.16 g/mol |
IUPAC名 |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |
InChIキー |
RGHNJXZEOKUKBD-KLVWXMOXSA-N |
異性体SMILES |
C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[oxo-(4-oxo-5H-thieno[3,2-c]quinolin-2-yl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1227758.png)
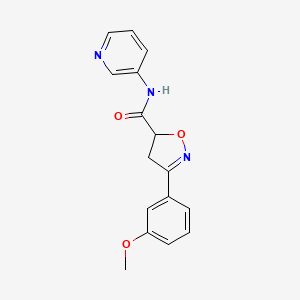
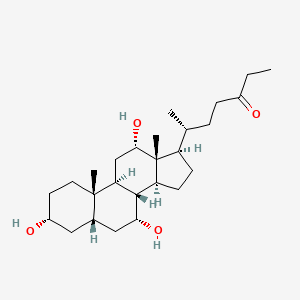
![N-[(4-methylphenyl)methyl]-4-(1-pyrrolyl)benzamide](/img/structure/B1227762.png)

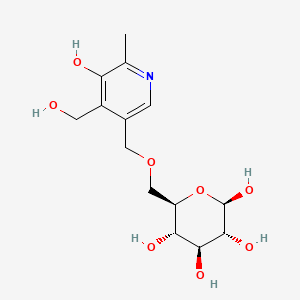
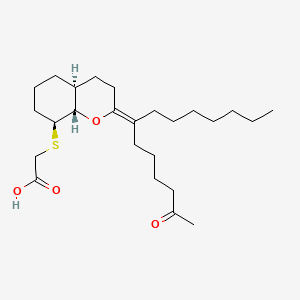

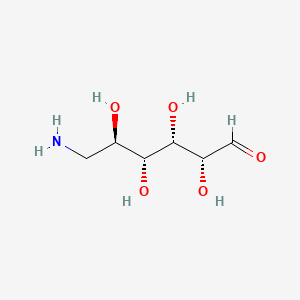
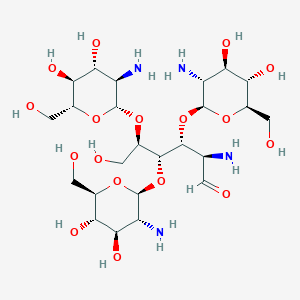

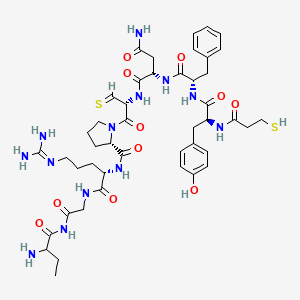
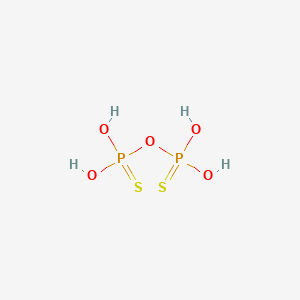
![Methyl 1,8,14a-trihydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1227782.png)